Perfluorohex-1-ene
Overview
Description
Perfluorohex-1-ene is a chemical compound with the molecular formula C6F12 . It is a colorless liquid and has an average mass of 300.045 Da .
Synthesis Analysis
Perfluorohex-1-ene homopolymer was synthesized using the ultrahigh pressure method (15-16 thous. atm) . The resulting homopolymer is partially crystalline, has normal dispersion, and a refractive index n = 1.334-1.340 in the visible wavelength range λ= 440-672 nm .Molecular Structure Analysis
The molecular structure of Perfluorohex-1-ene can be represented as CF2 = CF – (CF2)3 – CF3 . It has a mono-isotopic mass of 299.980835 Da .Chemical Reactions Analysis
The synthesis of Perfluorohex-1-ene homopolymer involves the use of ultrahigh pressure . The reaction times ranged from 168 to 336 hours .Physical And Chemical Properties Analysis
Perfluorohex-1-ene has a density of 1.6±0.1 g/cm3, a boiling point of 59.0±8.0 °C at 760 mmHg, and a vapor pressure of 217.5±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 28.9±3.0 kJ/mol and a flash point of 0.0±10.2 °C .Scientific Research Applications
Homopolymer Synthesis at Ultrahigh Pressure
Perfluorohex-1-ene can be polymerized to form homopolymers under ultrahigh pressure conditions. This process is significant due to the steric hindrance that typically makes polymerization of such monomers difficult under normal conditions .
2. Proton Exchange Membrane (PEM) Fuel Cells New perfluorinated monomers derived from Perfluorohex-1-ene, bearing acidic groups for proton transport, are being synthesized for potential applications in PEM fuel cells .
Optical Device Manufacturing
Copolymers of Perfluorohex-1-ene are transparent in visible and near-infrared wavelength ranges, making them suitable for creating integrated optical devices such as optical waveguides, high-speed waveguide modulators, and optical radiation amplifiers .
Radical Polymerization
Perfluorohex-1-ene contains double C=C bonds that are capable of undergoing radical polymerization, which is a valuable property for creating various polymeric materials .
Synthesis of Tailored Monomers
The compound is used in the synthesis of tailored monomers that can be further processed into specialized materials with desired properties for specific applications .
Ultrahigh Pressure Copolymer Synthesis
The method of ultrahigh pressure allows for the synthesis of copolymers of perfluoro-2,2-dimethyl-1,3-dioxole and Perfluorohex-1-ene without using initiators, which can lead to materials with unique properties .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Perfluorohex-1-ene, also known as perfluorohexene-1, is primarily used in the synthesis of polymers . Its primary targets are the monomers that it interacts with during the polymerization process .
Mode of Action
Perfluorohex-1-ene undergoes radical polymerization under ultrahigh pressure . This process involves the breaking of the double bond in the perfluorohex-1-ene molecule, allowing it to react with other monomers to form a polymer .
Biochemical Pathways
Instead, it involves chemical reactions under high pressure and temperature .
Result of Action
The result of perfluorohex-1-ene’s action is the formation of a homopolymer that is partially crystalline and has a refractive index in the visible wavelength range . This polymer is soluble in perfluorinated solvents and can be used to create various polymer devices .
Action Environment
The polymerization of perfluorohex-1-ene is influenced by environmental factors such as pressure and temperature . The process requires ultrahigh pressure and specific temperatures to proceed . Additionally, the presence of dissolved oxygen, which is known to be an inhibitor of radical polymerization, must be minimized .
properties
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6,6-dodecafluorohex-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12/c7-1(2(8)9)3(10,11)4(12,13)5(14,15)6(16,17)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHCWMIZBMGHKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226440 | |
Record name | Perfluorohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorohex-1-ene | |
CAS RN |
755-25-9 | |
Record name | 1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluoro-1-hexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=755-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorohex-1-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000755259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorohex-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about synthesizing perfluorohex-1-ene homopolymer under ultrahigh pressure?
A1: Traditional methods for polymerizing fluorocarbons often rely on specific catalysts or initiators. The research demonstrates that ultrahigh pressure alone can initiate the polymerization of perfluorohex-1-ene. [, ] This finding suggests potential for novel polymerization techniques and materials with unique properties.
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